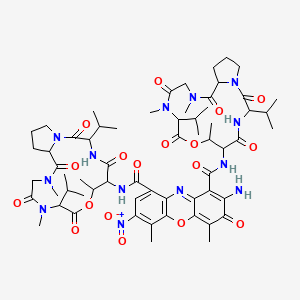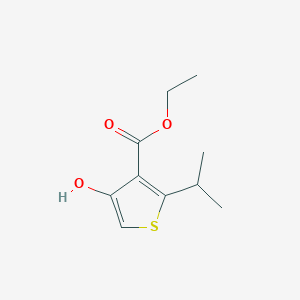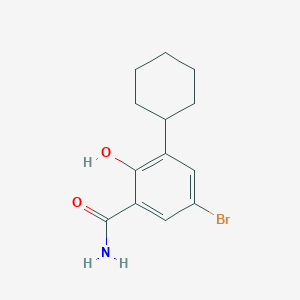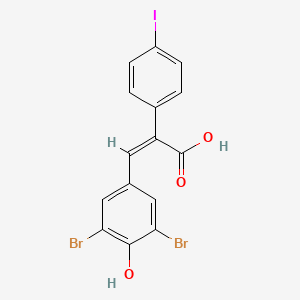![molecular formula C20H19NO3 B14727051 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione CAS No. 6312-49-8](/img/structure/B14727051.png)
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione is a complex organic compound with a unique structure that combines a naphthalene core with an aniline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione typically involves multiple steps, starting with the preparation of the naphthalene-1,4-dione core. This can be achieved through the oxidation of naphthalene derivatives. The aniline derivative is then introduced through a substitution reaction, where the aniline group replaces a hydrogen atom on the naphthalene ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation and substitution reactions. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: The aniline group can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Solvents like dichloromethane and ethanol are often employed to facilitate these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can regenerate the hydroquinone form .
Applications De Recherche Scientifique
2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s ability to undergo redox reactions makes it useful in studying cellular oxidative stress.
Mécanisme D'action
The mechanism of action of 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione involves its redox properties. The compound can alternate between its hydroquinone and quinone forms, allowing it to participate in electron transfer reactions. This redox cycling can influence various molecular targets and pathways, including those involved in cellular oxidative stress and signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: Another compound with similar redox properties and applications in photoinitiation.
1-Propanone, 2-hydroxy-1-[4-(2-hydroxyethoxy)phenyl]-2-methyl-: Shares structural similarities and is used in similar applications.
Uniqueness
What sets 2-[4-Hydroxy-2-methyl-5-(propan-2-yl)anilino]naphthalene-1,4-dione apart is its unique combination of a naphthalene core with an aniline derivative, providing distinct redox properties and potential for diverse applications in various fields .
Propriétés
Numéro CAS |
6312-49-8 |
|---|---|
Formule moléculaire |
C20H19NO3 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
2-(4-hydroxy-2-methyl-5-propan-2-ylanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO3/c1-11(2)15-9-16(12(3)8-18(15)22)21-17-10-19(23)13-6-4-5-7-14(13)20(17)24/h4-11,21-22H,1-3H3 |
Clé InChI |
XTVKGBNNQXZUTG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1NC2=CC(=O)C3=CC=CC=C3C2=O)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl N-[4-(benzhydrylamino)-6-(ethoxycarbonylamino)-3-nitropyridin-2-yl]carbamate](/img/structure/B14726989.png)
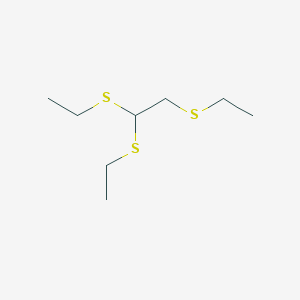
![(6-propanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl) propanoate](/img/structure/B14727000.png)
![2-[3-(3-Nitrophenyl)acryloyl]benzoic acid](/img/structure/B14727009.png)
